molecular formula C8H14O3 B8638973 Methyl 3-methyl-4-oxohexanoate

Methyl 3-methyl-4-oxohexanoate

Numéro de catalogue: B8638973
Poids moléculaire: 158.19 g/mol
Clé InChI: GWNKIOSZEDSLJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 3-methyl-4-oxohexanoate (CAS: 105989-25-1) is a branched-chain ester featuring a ketone group at the fourth carbon and a methyl ester moiety. Its molecular formula is $ \text{C}8\text{H}{12}\text{O}_3 $, with a molecular weight of 156.18 g/mol. The compound is characterized by its keto-ester structure, which confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, agrochemicals, and pharmaceutical intermediates . The methyl ester group enhances volatility compared to longer-chain esters, while the ketone at position 4 enables participation in nucleophilic additions and tautomerization reactions.

Propriétés

Formule moléculaire

C8H14O3

Poids moléculaire

158.19 g/mol

Nom IUPAC

methyl 3-methyl-4-oxohexanoate

InChI

InChI=1S/C8H14O3/c1-4-7(9)6(2)5-8(10)11-3/h6H,4-5H2,1-3H3

Clé InChI

GWNKIOSZEDSLJF-UHFFFAOYSA-N

SMILES canonique

CCC(=O)C(C)CC(=O)OC

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Key Differences :

  • Ethyl vs. Methyl Esters: Ethyl esters (e.g., Ethyl 4-methyl-3-oxohexanoate) exhibit higher lipophilicity and lower volatility due to the longer alkyl chain, impacting their solubility in polar solvents .
  • Ketone Position: Shifting the ketone from position 4 to 3 (e.g., Methyl 4-methyl-3-oxohexanoate) alters electronic distribution, affecting reactivity in tautomerization and nucleophilic attacks .

Physicochemical Properties

Comparative data for selected properties:

Property This compound Ethyl 4-methyl-3-oxohexanoate Methyl 4-methyl-3-oxohexanoate
Boiling Point (°C) 215–220 (est.) 230–235 (est.) 210–215 (est.)
Water Solubility (mg/mL) ~10 (low) ~5 (very low) ~15 (moderate)
LogP (Octanol-Water) 1.2 1.8 0.9

Analysis :

  • The ethyl analog’s higher LogP (1.8 vs. 1.2) reflects increased hydrophobicity, influencing its bioavailability and environmental persistence .
  • Methyl 4-methyl-3-oxohexanoate’s higher water solubility stems from reduced steric hindrance around the ketone, enhancing hydrogen bonding .

Keto-Enol Tautomerism

Nucleophilic Additions

The ketone at position 4 in this compound is less accessible to nucleophiles compared to position 3 analogs, reducing its utility in ketone-specific reactions like Grignard additions .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 3-methyl-4-oxohexanoate in laboratory settings?

  • Methodological Answer : Follow OSHA and NIOSH guidelines for personal protective equipment (PPE):

  • Respiratory protection : Use NIOSH/MSHA-certified respirators for aerosolized particles .
  • Hand/eye protection : Wear chemically resistant gloves (e.g., nitrile) and safety goggles with side shields to prevent skin/eye contact .
  • Ventilation : Implement local exhaust systems and closed handling to minimize inhalation risks .
    • Storage : Store below -20°C in airtight containers to prevent degradation, analogous to protocols for structurally similar methyl esters .

Q. Which analytical techniques are suitable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Chromatography : Use gas chromatography (GC) with flame ionization detection for quantifying ester impurities, as demonstrated for methyl hydroxydodecanoate derivatives .
  • Spectroscopy : Employ 1^1H/13^13C NMR to confirm the keto-ester functional groups, referencing spectral data from analogous compounds like methyl 2-hydroxyoctadecanoate .
  • Mass spectrometry : High-resolution MS (HRMS) can resolve fragmentation patterns unique to branched oxoesters .

Q. How can researchers design a synthesis route for this compound?

  • Methodological Answer :

  • Step 1 : Start with 3-methylhexanoic acid; protect the carboxylic acid via methyl esterification using methanol/H2_2SO4_4 .
  • Step 2 : Introduce the 4-oxo group via oxidation with pyridinium chlorochromate (PCC), similar to methods for synthesizing methyl 3-hydroxynonanoate .
  • Validation : Confirm intermediate structures via FTIR (C=O stretch at ~1700 cm1^{-1}) before final purification .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Methodological Answer :

  • Contradiction source : Steric hindrance from the 3-methyl group may cause unexpected splitting patterns.
  • Resolution : Use 2D NMR (e.g., COSY, HSQC) to differentiate between diastereotopic protons and coupling artifacts. Compare with crystallographic data from structurally related esters (e.g., methyl 4-methoxybenzoate derivatives) .
  • Case study : Apply systematic literature review strategies to identify consensus spectra, as outlined in meta-analysis methodologies .
    05 文献检索Literature search for meta-analysis
    02:58

Q. What experimental strategies optimize the enantioselective synthesis of this compound?

  • Methodological Answer :

  • Catalysis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction during esterification, as used in analogous ketone syntheses .
  • Solvent effects : Test polar aprotic solvents (e.g., THF) to enhance reaction selectivity, referencing protocols for methyl 2-hydroxydecanoate .
  • DoE approach : Use factorial design to evaluate temperature, catalyst loading, and solvent interactions, ensuring reproducibility .

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites at the 4-oxo position. Validate with experimental kinetics from analogous methyl 3-hydroxydodecanoate reactions .
  • MD simulations : Simulate solvent interactions to predict steric effects of the 3-methyl group on reaction pathways .

Research Design and Data Analysis

Q. What methodologies are effective for analyzing contradictory bioactivity data in this compound studies?

  • Methodological Answer :

  • Systematic review : Follow PRISMA guidelines to aggregate data, as shown in meta-analyses of pharmaceutical compounds .
  • Statistical tools : Use ANOVA to assess variability across studies, controlling for factors like purity (e.g., >95% GC-grade material required) .
  • Case study : Cross-reference results with structurally similar esters (e.g., methyl 4-hydroxy-3-methylphenylacetate) to identify trends .

Q. How should researchers design experiments to study the degradation pathways of this compound under varying pH conditions?

  • Methodological Answer :

  • Kinetic studies : Monitor hydrolysis rates via UV-Vis spectroscopy at λ~270 nm (keto-ester absorbance) under acidic (pH 2–5) and basic (pH 8–12) conditions .
  • Product identification : Use LC-MS to characterize degradation byproducts (e.g., 3-methyl-4-oxohexanoic acid), referencing protocols for methyl 2-hydroxydodecanoate .

Reference Table: Key Analytical Parameters

Parameter Technique Typical Range/Outcome Source
Purity assessmentGC-FID>95% (baseline resolution required)
Functional group IDFTIRC=O stretch: 1680–1720 cm1^{-1}
Stereochemical analysisChiral HPLCRetention time correlation with ee
Degradation kineticsUV-Vis spectroscopyλ~270 nm (keto-ester absorbance)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.